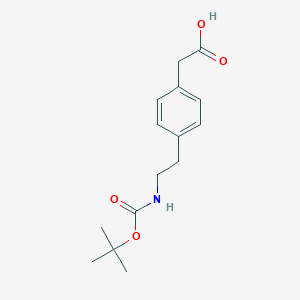
2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . It’s a monoprotected derivative of DAP; used e.g. in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .
Synthesis Analysis
A simple synthetic approach to racemic N - tert -butyloxycarbonyl-2-methyl-3- (1 H -1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative 1 is reported . This synthesis involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular formula of the compound is C13H17NO4 . Its average mass is 251.278 Da and its monoisotopic mass is 251.115753 Da .Chemical Reactions Analysis
The compound has been involved in reactions such as the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H17NO4 . Its average mass is 251.278 Da and its monoisotopic mass is 251.115753 Da .Applications De Recherche Scientifique
Peptide Synthesis
This compound is used as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for the sequential addition of amino acids without unwanted side reactions . The Boc group can be removed under acidic conditions once the peptide chain is assembled, making it a staple in peptide synthesis protocols.
Material Science
The Boc-protected amino acid derivative can be utilized in material science for the creation of polymers with specific properties. These polymers can be designed to have biodegradable characteristics, making them useful in biomedical applications such as tissue engineering scaffolds .
Targeted Protein Degradation
The compound finds application in the field of targeted protein degradation. It acts as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .
Organic Catalysis
In organic catalysis, this compound can be used to facilitate reactions such as the aza-Henry reaction, which is important for the construction of nitrogen-containing compounds. The Boc group ensures that the amine functionality does not interfere with the catalytic process .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl (boc)-protected amino acids . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .
Mode of Action
Boc-protected amino acids, from which this compound is derived, are known to be used in the synthesis of peptides . The Boc group serves as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions
Biochemical Pathways
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may be involved in peptide synthesis or modification pathways
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol
Result of Action
Given its structural similarity to boc-protected amino acids, it can be hypothesized that this compound may have effects related to peptide synthesis or modification
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature This suggests that light, moisture, and temperature may affect the stability of the compound
Propriétés
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-9-8-11-4-6-12(7-5-11)10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKJXERAGOFHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-((Tert-butoxycarbonyl)amino)ethyl)phenyl)acetic acid | |
CAS RN |
132691-14-6 | |
| Record name | 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

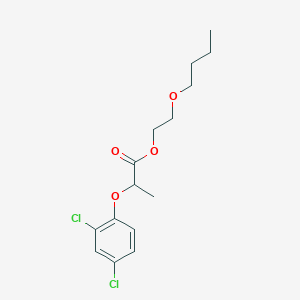
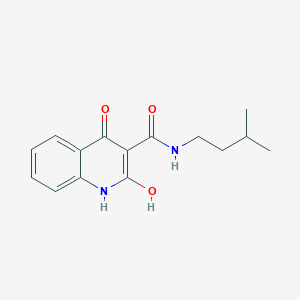

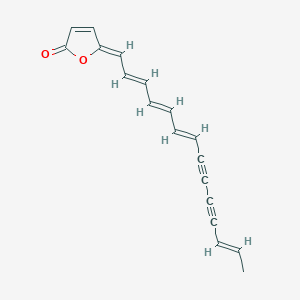
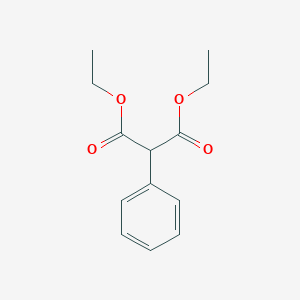





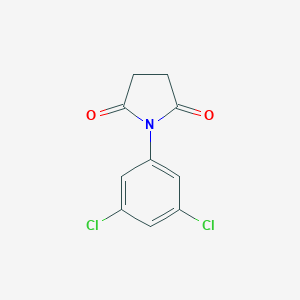
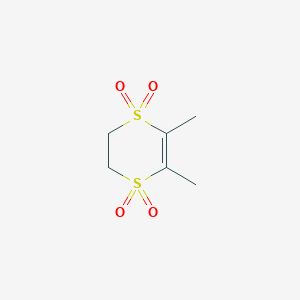
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)
